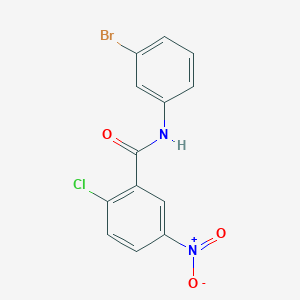![molecular formula C11H16N6O B5972671 [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide activates AMPK, a protein kinase that regulates cellular energy homeostasis. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting protein synthesis and cell growth. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also inhibits mTOR signaling, a pathway that controls cell growth and proliferation.
Biochemical and Physiological Effects:
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to have various biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, increased fatty acid oxidation, reduced inflammation, and improved mitochondrial function. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has also been found to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has several advantages for lab experiments, including its small size, high potency, and specificity for AMPK activation. However, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also has limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
Future research directions for [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide include further investigation of its therapeutic potential in diabetes, cancer, and neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis method and developing more potent and selective AMPK activators based on the structure of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide. Finally, more studies are needed to fully understand the potential advantages and limitations of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide for lab experiments and clinical applications.
Synthesemethoden
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide can be synthesized using a multi-step process involving several reactions. The first step involves the reaction of 6-chloro-1,3,5-triazine-2-amine with cyclopropylamine to form 4-(cyclopropylamino)-6-chloro-1,3,5-triazin-2-amine. This compound is then reacted with sodium methoxide to obtain 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine. Finally, the desired compound, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, is obtained by reacting 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine with isopropylcyanamide.
Wissenschaftliche Forschungsanwendungen
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake. In cancer research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to induce apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative disorder research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to improve mitochondrial function and reduce oxidative stress, leading to potential therapeutic benefits in Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]-propan-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-7(2)17(6-12)10-14-9(13-8-4-5-8)15-11(16-10)18-3/h7-8H,4-5H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYKQQEUDKTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C1=NC(=NC(=N1)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]propan-2-ylcyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)

![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)


![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
